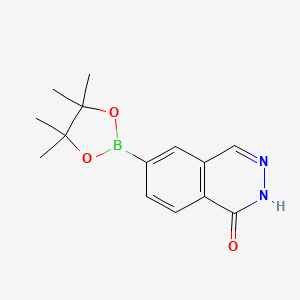

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a phthalazinone core with a boronate ester group, making it a valuable intermediate in organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with boronic acids or boronate esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated phthalazinone reacts with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The phthalazinone core can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced phthalazinone derivatives.

Substitution: Substituted phthalazinone derivatives.

Wissenschaftliche Forschungsanwendungen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs and probes.

Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: In the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one depends on its application. In organic synthesis, it acts as a boronate ester, facilitating cross-coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical properties and reactivity compared to other boronate esters. This uniqueness makes it a valuable compound in various synthetic and research applications.

Biologische Aktivität

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BNO4. The compound features a phthalazine core linked to a dioxaborolane moiety, which enhances its reactivity and stability. The presence of the boron atom contributes to its potential as a versatile building block in organic synthesis and biological applications.

Recent studies have highlighted the compound's ability to inhibit specific signaling pathways. One notable mechanism involves the inhibition of the TGFβRI kinase pathway. In a study assessing various phthalazine derivatives, it was found that certain compounds exhibited moderate potency against TGFβ-Smad signaling pathways without directly inhibiting TGFβRI kinase activity. For instance, a related compound demonstrated an IC50 value of 0.11 ± 0.02 µM with a selectivity index of approximately 112-fold .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Case Studies

In a focused study on phthalazine derivatives aimed at targeting the TGFβ pathway without direct kinase inhibition, several compounds were synthesized and screened. Among these, the compound demonstrated a promising profile for impairing TGFβ signaling while maintaining low cytotoxicity. This suggests potential applications in diseases where TGFβ signaling is dysregulated.

Applications in Drug Discovery

The unique properties of this compound make it a candidate for further exploration in drug development:

- Cancer Therapy : Due to its ability to modulate TGFβ signaling pathways, it may be beneficial in treating cancers where this pathway is implicated.

- Fibrosis Treatment : The inhibition of TGFβ signaling could also be explored for therapeutic strategies against fibrotic diseases.

- Inflammatory Disorders : Given its impact on immune signaling pathways, it may serve as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-16-17-12(11)18/h5-8H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLVZDSCWSQWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.